molecular formula C26H28N4O5 B13355601 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide

2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B13355601
M. Wt: 476.5 g/mol
InChI Key: GJPFBGSWJZKCKI-UHFFFAOYSA-N
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Description

2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, an imidazolidinone core, and a cyanocyclohexyl group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone core through the reaction of 4,4-bis(4-methoxyphenyl)urea with an appropriate acylating agent. This intermediate is then reacted with 1-cyanocyclohexylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic rings can be oxidized to form corresponding phenols.

    Reduction: The imidazolidinone core can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide: shares similarities with other imidazolidinone derivatives and cyanocyclohexyl compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide

InChI

InChI=1S/C26H28N4O5/c1-34-20-10-6-18(7-11-20)26(19-8-12-21(35-2)13-9-19)23(32)30(24(33)29-26)16-22(31)28-25(17-27)14-4-3-5-15-25/h6-13H,3-5,14-16H2,1-2H3,(H,28,31)(H,29,33)

InChI Key

GJPFBGSWJZKCKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3(CCCCC3)C#N)C4=CC=C(C=C4)OC

Origin of Product

United States

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